2'-O-methylinosine

概要

説明

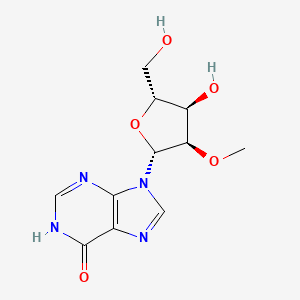

2’-O-Methylinosine is a modified nucleoside derived from inosine, where a methyl group is attached to the hydroxy group at the 2’ position of the ribose ring . This compound belongs to the class of purine nucleosides and is known for its role in various biological processes, particularly in RNA modification .

準備方法

合成経路と反応条件: 2’-O-メチルイノシンは、2’-O-メチルアデノシンから合成することができます。 このプロセスは、2’-O-メチルアデノシンをアデノシンデアミナーゼで処理することを含み、これはそれを2’-O-メチルイノシンに変換します . 別の方法では、1,2-ジメトキシエタンのような適切な溶媒の存在下で、ジアゾメタンを使用して、2’位でイノシンをメチル化します .

工業生産方法: 2’-O-メチルイノシンの工業生産は、通常、ラボ用方法と同じ合成経路に従いますが、より大規模に行われます。 このプロセスは、最終製品の一貫性と品質を確保するために、高純度の試薬と制御された反応条件を使用することを含みます .

化学反応の分析

反応の種類: 2’-O-メチルイノシンは、以下を含む様々な化学反応を起こします。

酸化: これは、様々な誘導体を生成するために酸化される可能性があります。

還元: 還元反応は、ヌクレオシドに結合している官能基を変える可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムのような還元剤が頻繁に使用されます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は様々な酸化誘導体を生成する可能性がありますが、置換は様々な官能基化ヌクレオシドをもたらす可能性があります .

科学的研究の応用

2’-O-メチルイノシンは、科学研究において幅広い用途を持っています。

化学: これは、ヌクレオシドとヌクレオチドの構造的および機能的側面を研究するために使用されます。

生物学: これは、RNA修飾において重要な役割を果たし、RNA-タンパク質相互作用を調査するために使用されます.

作用機序

2’-O-メチルイノシンは、tRNA内でイノシンを模倣して機能します。 これは、イノシンと同じヌクレオチドに結合し、天然の対応物と同様にtRNAとの相互作用を可能にします . この模倣は、RNAの安定性と機能に影響を与え、様々な生物学的プロセスに影響を与えることができます .

類似化合物:

イノシン: 2’位にメチル基がない、2’-O-メチルイノシンの親化合物.

1-メチルイノシン: 1位にメチル基がある、イノシンの別のメチル化誘導体.

1,2’-O-ジメチルイノシン: 1位と2’位にメチル基がある化合物.

独自性: 2’-O-メチルイノシンは、2’位での特異的なメチル化により独自であり、これは明確な化学的および生物学的特性を付与します。 この修飾は、その安定性を高め、他の生体分子との相互作用に影響を与え、様々な研究アプリケーションにおいて貴重なツールとなっています .

類似化合物との比較

Inosine: The parent compound of 2’-O-Methylinosine, lacking the methyl group at the 2’ position.

1-Methylinosine: Another methylated derivative of inosine, with the methyl group at the 1 position.

1,2’-O-Dimethylinosine: A compound with methyl groups at both the 1 and 2’ positions.

Uniqueness: 2’-O-Methylinosine is unique due to its specific methylation at the 2’ position, which imparts distinct chemical and biological properties. This modification enhances its stability and influences its interactions with other biomolecules, making it a valuable tool in various research applications .

生物活性

2'-O-methylinosine (m^7G) is a modified nucleoside derived from the purine base inosine, characterized by the addition of a methyl group at the 2' position of the ribose sugar. This modification is significant in various biological contexts, particularly in RNA biology, where it plays roles in mRNA stability, translation efficiency, and immune response modulation.

Role in Viral mRNA

One of the most critical biological activities of this compound is its involvement in viral mRNA. Studies have shown that many viruses, including coronaviruses, have evolved mechanisms to methylate their mRNA at the 2' position. This modification serves to evade host immune responses, particularly by subverting the induction of type I interferon (IFN) pathways. For instance, research demonstrated that coronaviruses lacking 2'-O-methyltransferase activity induced higher levels of IFN-β in infected macrophages compared to their methylated counterparts, indicating that 2'-O-methylation is crucial for viral persistence and immune evasion .

Impact on Host Immune Responses

The presence of this compound in viral RNA can significantly alter how host cells recognize and respond to viral infections. Specifically, studies have indicated that the modification enhances the stability of viral RNA and reduces its recognition by pattern recognition receptors (PRRs), such as Mda5. This interaction is vital for the innate immune system's ability to detect and respond to viral pathogens .

Summary of Research Findings

Research has consistently highlighted the importance of 2'-O-methylation in both viral biology and host immune responses. The following table summarizes key findings from various studies:

Case Study: Coronavirus and Immune Evasion

In a detailed study on mouse coronaviruses, mutants deficient in 2'-O-methyltransferase were shown to be highly sensitive to type I interferon treatment. These mutants demonstrated significantly impaired replication in wild-type macrophages but maintained replication capabilities in interferon receptor-deficient environments. This suggests a critical role for 2'-O-methylation not only in evasion strategies but also in modulating host cell responses during infection .

Case Study: Toxoplasma gondii Interaction

Another study explored how modifications like this compound influence Toxoplasma gondii's interaction with its host. The presence of this modification was linked to altered immune responses, suggesting that it may play a role in how this parasite manipulates host defenses for its benefit .

特性

IUPAC Name |

9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O5/c1-19-8-7(17)5(2-16)20-11(8)15-4-14-6-9(15)12-3-13-10(6)18/h3-5,7-8,11,16-17H,2H2,1H3,(H,12,13,18)/t5-,7-,8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHXOIULGYVAKW-IOSLPCCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00435030 | |

| Record name | 2'-O-methylinosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3881-21-8 | |

| Record name | 2'-O-methylinosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the discovery of 2'-O-methylinosine significant in the context of RNA modifications?

A1: While various RNA modifications are known to influence RNA function, the identification of Im as a novel modification in yeast mRNA expands the known diversity of these modifications. [] This discovery is particularly intriguing as it marks the first reported instance of Im existing in any of the three domains of life, suggesting potentially conserved biological functions. []

Q2: How was this compound identified in yeast mRNA, and what challenges did researchers overcome?

A2: Identifying Im in yeast mRNA posed a significant challenge due to the low abundance of mRNA compared to rRNA and tRNA. Contamination from these abundant RNA species can lead to false-positive identification and inaccurate quantification of modifications. To overcome this, researchers employed a successive orthogonal isolation method combining polyT-based purification and agarose gel electrophoresis to obtain high-purity mRNA. [] Subsequent analysis using liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) allowed for the identification and characterization of Im. []

Q3: What is the current understanding of the potential biological roles of this compound in yeast?

A3: Research suggests that Im might play a role in yeast cell growth and stress response. Analysis of Im levels across different growth stages of yeast cells revealed dynamic changes. [] Furthermore, exposure to hydrogen peroxide (H2O2), a stressor, resulted in a significant decrease in Im levels in mRNA. [] These observations imply a potential regulatory role for Im in response to environmental cues.

Q4: Beyond yeast, has this compound been observed in other biological contexts?

A4: Interestingly, research has identified this compound as one of several "apoptosis-inducing nucleosides" (AINs) secreted by a specific human cell line (CD57(+)HLA-DRbright natural suppressor cell line). [] This cell line, derived from human decidual tissue, utilizes these AINs to induce apoptosis in target cells. [] This finding suggests a potential role for Im in intercellular communication and immune regulation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。